molecular formula C8H8ClNO2 B1586813 5-Methyl-2-nitrobenzyl chloride CAS No. 66424-91-7

5-Methyl-2-nitrobenzyl chloride

Cat. No.: B1586813
CAS No.: 66424-91-7
M. Wt: 185.61 g/mol
InChI Key: BWPZDLVOJNBEKI-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzyl chloride is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

It is known that nitrobenzyl compounds can act as protecting groups for certain functional groups in organic synthesis . They can temporarily mask or protect reactive sites on molecules, allowing specific transformations to be carried out without affecting the protected functional groups .

Mode of Action

The mode of action of 5-Methyl-2-nitrobenzyl chloride involves its interaction with its targets, leading to specific transformations in organic synthesis . The nitrobenzyl group in the compound can be selectively removed under certain conditions, revealing the protected functional group and allowing it to participate in subsequent reactions .

Biochemical Pathways

It is known that nitrobenzyl compounds play a role in the synthesis of various organic compounds, indicating that they may affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that the compound’s bioavailability would be influenced by these properties .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in . As a protecting group, it can prevent certain functional groups from participating in reactions, thereby controlling the products of these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-nitrobenzyl chloride can be synthesized through the nitration of 5-methylbenzyl chloride. The nitration reaction involves the introduction of a nitro group into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitrobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 5-methyl-2-nitrobenzyl amine, 5-methyl-2-nitrobenzyl alcohol, and 5-methyl-2-nitrobenzyl thiol.

    Reduction: The major product is 5-methyl-2-aminobenzyl chloride.

    Oxidation: The major product is 5-methyl-2-nitrobenzoic acid.

Scientific Research Applications

5-Methyl-2-nitrobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzyl chloride: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-2-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of the benzyl chloride moiety.

    5-Methyl-2-nitrobenzyl alcohol: Similar structure but has a hydroxyl group instead of the chlorine atom.

Uniqueness

5-Methyl-2-nitrobenzyl chloride is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with different functional groups.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPZDLVOJNBEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216646
Record name alpha-Chloro-5-methyl-2-nitrotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66424-91-7
Record name 2-(Chloromethyl)-4-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66424-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-5-methyl-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chloro-5-methyl-2-nitrotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-chloro-5-methyl-2-nitrotoluene
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Synthesis routes and methods

Procedure details

The above reaction product obtained in step (a) is mixed with 600 ml of benzene and 60 ml of thionyl chloride, and left to stand for 18 hours at room temperature. The reaction solution is concentrated and subsequently partitioned between benzene and ice-water. After the organic phase is washed, dried and evaporated, the heading compound remains as an orange, semi-crystalline crude product, which is used in step (c) without further purification.
Quantity
0 (± 1) mol
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Quantity
60 mL
Type
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Reaction Step One
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600 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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